An In-depth Technical Guide to (R)-3-Methyl-5-(3-hydroxyphenyl)-2-oxazolidinone
An In-depth Technical Guide to (R)-3-Methyl-5-(3-hydroxyphenyl)-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone, a member of the pharmacologically significant oxazolidinone class of heterocyclic compounds. This document delves into its chemical structure, molecular properties, synthesis, and its relevance within the broader context of medicinal chemistry, particularly concerning its potential as a synthetic building block and its relationship to established therapeutic agents.
Core Molecular Attributes
(R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone is a chiral organic compound featuring a core 2-oxazolidinone ring. This heterocyclic scaffold is notable for its presence in a range of bioactive molecules, including antibiotics.[1][2] The "(R)" designation indicates the stereochemistry at the 5-position of the oxazolidinone ring, a critical determinant of biological activity in many oxazolidinone-based drugs. The structure is further characterized by a methyl group at the 3-position (the nitrogen atom of the ring) and a 3-hydroxyphenyl substituent at the 5-position.
Chemical Structure and Physicochemical Properties
The fundamental properties of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3] |
| CAS Number | 110193-49-2 | [3][4] |
| Appearance | Oil (predicted) | [4] |
| IUPAC Name | (R)-5-(3-hydroxyphenyl)-3-methyl-2-oxazolidinone | N/A |
The chemical structure is visualized in the following diagram:
Figure 1: 2D structure of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone.
Synthesis and Spectroscopic Characterization
While (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone is available from commercial suppliers for research purposes, understanding its synthesis is crucial for drug development professionals interested in creating derivatives or scaling up production.[3][4]
Representative Synthetic Pathway
A plausible synthetic route can be adapted from established methods for preparing structurally similar 5-hydroxymethyl-3-aryl-2-oxazolidinones.[5][6][7] The following multi-step synthesis is a representative protocol.
Figure 2: Proposed synthetic workflow for (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone.
Experimental Protocol (Adapted from similar syntheses[5]):
Step 1: Synthesis of 5-hydroxymethyl-3-(m-benzyloxyphenyl)-2-oxazolidinone
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A mixture of 3-benzyloxyphenylamino-1,2-propanediol (prepared from the condensation of m-benzyloxyphenylaniline and glycidol), ethyl carbonate, and a catalytic amount of a 5% methanolic solution of sodium methylate in toluene is heated at 105°C for one hour.
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The solvents are then evaporated under reduced pressure.
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The resulting residue is purified by column chromatography on silica gel to yield 5-hydroxymethyl-3-(m-benzyloxyphenyl)-2-oxazolidinone.
Step 2: Synthesis of 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone
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A solution of 5-hydroxymethyl-3-(m-benzyloxyphenyl)-2-oxazolidinone in a suitable alcohol (e.g., ethanol) is subjected to hydrogenolysis in an autoclave in the presence of 10% palladium on charcoal.
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The reaction is carried out at 45-50°C under a hydrogen pressure of 2 kg for approximately 6 hours.
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After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone.
Step 3: N-Methylation to Yield (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone
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To a solution of 5-hydroxymethyl-3-(m-hydroxyphenyl)-2-oxazolidinone in an anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added to deprotonate the oxazolidinone nitrogen.
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A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture.
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The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
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The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to afford the final compound.
Spectroscopic Data
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, and mass spectra) for (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone are not readily found in common databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:
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¹H NMR: Protons on the phenyl ring would appear in the aromatic region (approx. δ 6.5-7.5 ppm). The methyl group on the nitrogen would be a singlet in the aliphatic region (approx. δ 2.8-3.2 ppm). The protons on the oxazolidinone ring would show characteristic multiplets. The phenolic hydroxyl proton would likely be a broad singlet.
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¹³C NMR: The carbonyl carbon of the oxazolidinone ring would be observed downfield (approx. δ 155-160 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm. The methyl carbon would be found upfield (approx. δ 30-35 ppm).
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (193.20 g/mol ).
Biological and Pharmaceutical Relevance
The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[2][8]
Connection to Antibacterial Agents
The most prominent application of the oxazolidinone class is in the development of antibiotics.[2] These drugs act by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This unique mode of action makes them effective against a range of multidrug-resistant Gram-positive bacteria.
While the specific antibacterial activity of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone has not been extensively reported in the literature, its structural similarity to known oxazolidinone antibiotics suggests it could serve as a valuable intermediate or starting material for the synthesis of novel antibacterial agents.[1] Modifications at the 3-hydroxyphenyl group and the N-methyl position could be explored to optimize antibacterial potency and pharmacokinetic properties.
Potential as a Psychotropic Agent
Interestingly, some 3-substituted phenyl-5-hydroxymethyl oxazolidinones have been investigated for their potential as anti-depressant agents.[5] This suggests that the oxazolidinone core can be tailored to interact with targets in the central nervous system. The subject compound, with its specific substitution pattern, could be a candidate for investigation in this therapeutic area as well.
Applications in Drug Discovery and Development
(R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone serves as a versatile building block in drug discovery.[4] Its functional groups—the phenolic hydroxyl and the chiral oxazolidinone core—offer multiple points for chemical modification.
Figure 3: Potential applications of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone in research and development.
Researchers can leverage this compound to:
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Synthesize libraries of analogs: By modifying the phenolic hydroxyl group (e.g., through etherification or esterification) or by performing reactions on the aromatic ring, a diverse range of new chemical entities can be created for screening against various biological targets.
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Investigate structure-activity relationships (SAR): Understanding how modifications to the structure of (R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone affect its biological activity can provide valuable insights for the design of more potent and selective drugs.
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Develop novel therapeutic agents: Given the established biological activities of the oxazolidinone class, this compound represents a promising starting point for the development of new drugs for infectious diseases or neurological disorders.
Conclusion
(R)-3-methyl-5-(3-hydroxyphenyl)-2-oxazolidinone is a chemically interesting and pharmaceutically relevant molecule. Its defined stereochemistry and the presence of the versatile oxazolidinone core make it a valuable tool for researchers in organic synthesis and medicinal chemistry. While detailed biological and spectroscopic data for this specific compound are not widely published, its structural relationship to a class of compounds with proven therapeutic applications underscores its potential as a key intermediate in the ongoing search for novel and effective therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.
References
- Lafon, L. (1981). Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics. U.S.
- Madhusudhan, G., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1), 428-436.
- Wang, Y., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14895-14905.
- Kim, H. Y., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. Organic Letters, 5(8), 1321-1324.
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Pharmaffiliates. (n.d.). (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone. Retrieved February 24, 2026, from [Link]
- Temple University. (2022).
- RSC Publishing. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
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